molecular formula C10H11NO3 B1619907 2-Acetamidophenyl acetate CAS No. 5467-64-1

2-Acetamidophenyl acetate

Cat. No.: B1619907
CAS No.: 5467-64-1
M. Wt: 193.2 g/mol
InChI Key: UGTVVIHMAMPKJT-UHFFFAOYSA-N
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Description

2-Acetamidophenyl acetate is an organic compound with the molecular formula C10H11NO3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role as an influenza neuraminidase inhibitor, which makes it valuable in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidophenyl acetate typically involves the acetylation of 2-aminophenol. One common method includes the reaction of 2-aminophenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction proceeds as follows:

C6H4(OH)(NH2)+(CH3CO)2OC6H4(OCOCH3)(NHCOCH3)+CH3COOH\text{C}_6\text{H}_4(\text{OH})(\text{NH}_2) + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OCOCH}_3)(\text{NHCOCH}_3) + \text{CH}_3\text{COOH} C6​H4​(OH)(NH2​)+(CH3​CO)2​O→C6​H4​(OCOCH3​)(NHCOCH3​)+CH3​COOH

Industrial Production Methods

Industrial production methods for this compound often involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to 2-aminophenol.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Scientific Research Applications

2-Acetamidophenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamidophenyl acetate involves its interaction with molecular targets such as influenza neuraminidase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the release of viral particles from infected cells. This inhibition disrupts the viral replication cycle, making it an effective antiviral agent .

Comparison with Similar Compounds

Similar Compounds

    Paracetamol (Acetaminophen): Another acetylated phenol derivative with analgesic and antipyretic properties.

    4-Acetamidophenyl acetate: Similar structure but with different biological activity.

Uniqueness

2-Acetamidophenyl acetate is unique due to its specific inhibitory action on influenza neuraminidase, which is not observed in similar compounds like paracetamol. This specificity makes it a valuable compound in antiviral research .

Properties

IUPAC Name

(2-acetamidophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTVVIHMAMPKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282351
Record name 2-acetamidophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-64-1
Record name N-[2-(Acetyloxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5467-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 25534
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25534
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-acetamidophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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